

Navigating the Solubility Landscape of D2PM (hydrochloride): An In-depth Technical Guide

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Compound of Interest

Compound Name: D2PM (hydrochloride)

CAS No.: 172152-19-1

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For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Criticality of Solubility in Preclinical Research

In the realm of drug discovery and development, the intrinsic property of a compound's solubility is a cornerstone of its preclinical viability. It is a deceptively simple parameter that holds profound implications for bioavailability, formulation strategies, and, ultimately, therapeutic efficacy. This technical guide is dedicated to providing a comprehensive exploration of the solubility characteristics of **D2PM (hydrochloride)**, a psychoactive compound also known as diphenyl-2-pyrrolidinyl-methanol hydrochloride. As a norepinephrine-dopamine reuptake inhibitor, D2PM's mechanism of action is of significant interest to the neuroscience community.^[1] However, to effectively study its biological activity in vitro and in vivo, a thorough understanding of its behavior in various solvent systems is paramount.

This document moves beyond a mere compilation of data points. It aims to deliver a nuanced, field-proven perspective on the practicalities of handling **D2PM (hydrochloride)** in a laboratory setting. By elucidating the causality behind solvent selection and providing robust experimental protocols, this guide serves as a self-validating resource for researchers navigating the complexities of preclinical compound handling.

Physicochemical Properties of D2PM (hydrochloride) at a Glance

A compound's solubility is intrinsically linked to its molecular structure and physicochemical properties. **D2PM (hydrochloride)** is the hydrochloride salt of diphenylprolinol.[2] The presence of the hydrochloride moiety generally enhances the aqueous solubility of amine-containing compounds.[3]

Key physicochemical parameters that influence the solubility of D2PM include:

- Molecular Formula: $C_{17}H_{19}NO \cdot HCl$ [2]
- Molecular Weight: 289.8 g/mol [2]
- Calculated logP (XLogP3): 2.7 (for the free base, Diphenylprolinol)[4]

The calculated logP value of 2.7 for the free base suggests a degree of lipophilicity, which can present challenges for aqueous solubility. The formation of a hydrochloride salt is a common strategy to improve the solubility of such compounds in polar solvents.

Quantitative Solubility Profile of D2PM (hydrochloride)

The selection of an appropriate solvent is a critical first step in any experimental workflow. The following table summarizes the quantitative solubility of **D2PM (hydrochloride)** in a range of common laboratory solvents. This data provides a foundational basis for stock solution preparation and experimental design.

Solvent	Solubility (mg/mL)	Molar Concentration (mM)	Notes
Dimethylformamide (DMF)	25	86.3	-
Dimethyl sulfoxide (DMSO)	20	69.0	Hygroscopic; use freshly opened solvent for best results.[5]
Ethanol	5	17.3	-
Phosphate-Buffered Saline (PBS, pH 7.2)	1.4	4.8	Represents solubility in a physiologically relevant aqueous buffer.
Methanol	1	3.5	-

Data sourced from Cayman Chemical product information.[2]

Expert Insight: The significant solubility in organic solvents like DMF and DMSO, in contrast to the more limited solubility in aqueous buffer, is a common characteristic of compounds with a notable lipophilic character, even in their salt form. For cell-based assays, it is crucial to consider the potential toxicity of the solvent at the final working concentration. While DMSO is a versatile solvent, its concentration in cell culture media should typically be kept below 0.5% to avoid cytotoxic effects.[6]

Experimental Protocol for Solubility Determination: A Validated Approach

To ensure the accuracy and reproducibility of solubility data, a standardized experimental protocol is essential. The following section outlines a robust, step-by-step methodology for determining the equilibrium solubility of **D2PM (hydrochloride)**, adapted from established principles of solubility measurement.[7][8]

Materials and Equipment

- **D2PM (hydrochloride)**
- Selected solvents (e.g., Water, PBS pH 7.2, Ethanol, DMSO)
- Vortex mixer
- Thermostatic shaker incubator
- Microcentrifuge
- Analytical balance
- High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or a validated UV-Vis spectrophotometric method)
- Calibrated pH meter

Step-by-Step Protocol

- **Preparation of Solvent:** Ensure all solvents are of high purity and degassed if necessary. For aqueous buffers, confirm the pH using a calibrated meter.
- **Addition of Excess Solute:** To a series of vials, add a pre-weighed excess amount of **D2PM (hydrochloride)** to a known volume of each solvent. The presence of undissolved solid is crucial to ensure saturation is reached.
- **Equilibration:** Tightly cap the vials and place them in a thermostatic shaker incubator set at a constant temperature (e.g., 25°C or 37°C). Agitate the samples at a constant speed for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.
- **Phase Separation:** After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm) for a sufficient time (e.g., 15 minutes) to pellet the undissolved solid.
- **Sample Collection and Dilution:** Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

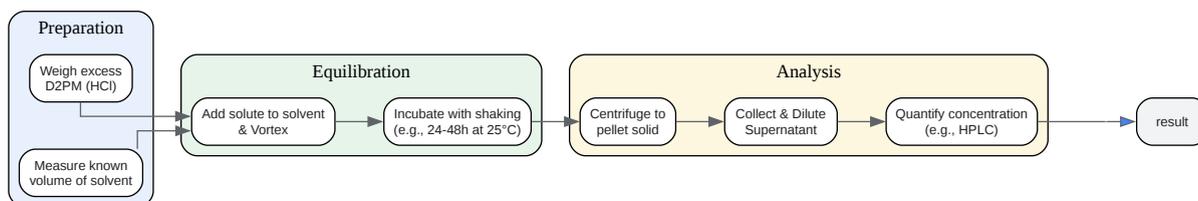
- Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of D2PM in the saturated solution.
- Calculation: Calculate the solubility in mg/mL or molarity based on the measured concentration and the dilution factor.

Self-Validating System: Ensuring Data Integrity

- Visual Confirmation: After the equilibration period, visually inspect each vial to confirm the presence of undissolved solid, which indicates that a saturated solution has been achieved.
- Time to Equilibrium: To validate the equilibration time, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured solubility does not significantly change between the later time points.
- pH Measurement: For aqueous solutions, measure the pH of the saturated solution. The dissolution of a hydrochloride salt can alter the pH, which in turn can affect solubility.[7]

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of **D2PM (hydrochloride)** solubility.



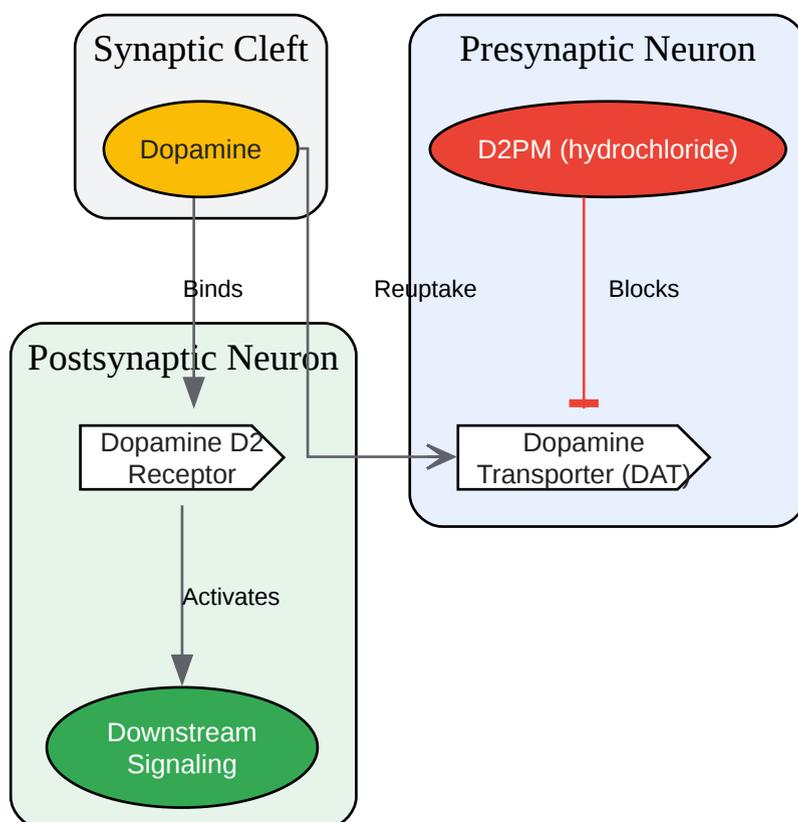
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Caption: Workflow for determining the equilibrium solubility of **D2PM (hydrochloride)**.

Mechanism of Action: D2PM and the Dopamine Transporter

D2PM functions as a norepinephrine-dopamine reuptake inhibitor (NDRI).[1][9] Its primary mechanism of action involves binding to the dopamine transporter (DAT) and norepinephrine transporter (NET) on the presynaptic neuronal membrane. This binding blocks the reuptake of dopamine and norepinephrine from the synaptic cleft, leading to an increased concentration and prolonged action of these neurotransmitters in the synapse. The activity of D2PM at the dopamine re-uptake transporter is reported to be comparable to that of cocaine.[1]

The following diagram illustrates the simplified signaling pathway affected by D2PM.



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